molecular formula C4H5N3O2 B168845 1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 16681-71-3

1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B168845
CAS No.: 16681-71-3
M. Wt: 127.1 g/mol
InChI Key: SBUXBHALPHVDFT-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core (a five-membered ring with three nitrogen atoms) substituted with a methyl group at the 1-position and a carboxylic acid group at the 4-position. This structure confers unique physicochemical properties, such as moderate acidity (pKa ~3–4) due to the carboxylic acid group and enhanced stability from the methyl substituent . It is synthesized via methods like the Pederson reaction, involving cyclization of precursors under controlled conditions, yielding a melting point of 234°C (decomposition) . The compound’s IR spectrum shows a characteristic C=O stretch at 1687 cm⁻¹, and its ¹H NMR reveals a singlet for the methyl group (δ 4.09 ppm) and a triazole proton (δ 8.61 ppm) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent functionalization steps.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and reduced reaction times. The use of microwave irradiation and other advanced techniques can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Triazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds, including 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, exhibit notable antimicrobial properties. For instance, studies have shown that certain triazole derivatives can effectively inhibit bacterial growth and show potential as antifungal agents. The structure–activity relationship (SAR) studies indicate that specific functional groups enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

PXR Modulation
Another significant application of this compound lies in its ability to modulate the Pregnane X Receptor (PXR), a key regulator of drug metabolism. Recent findings suggest that specific triazole derivatives can act as potent inverse agonists or antagonists of PXR, which may help mitigate adverse drug reactions by altering the metabolism of co-administered drugs . This property is particularly relevant for drug design and development in pharmacology.

Agricultural Applications

Pesticidal Properties
Triazole derivatives are widely recognized for their use in agriculture as fungicides and herbicides. The compound this compound has been explored for its potential in developing new agrochemicals with improved efficacy against plant pathogens. Its ability to interfere with fungal metabolism makes it a candidate for further exploration in crop protection strategies .

Materials Science

Polymer Chemistry
In materials science, triazoles are being investigated for their role in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to the formation of cross-linked structures. This application is particularly relevant in developing advanced materials for electronics and coatings .

Synthesis and Formulation

The synthesis of this compound often involves various methodologies that enhance yield and purity. Recent advancements have introduced more efficient synthetic routes that minimize by-products and improve overall reaction conditions . These improvements are crucial for scaling up production for commercial applications.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their stability and function. These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Triazole derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a detailed comparison of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with structurally related compounds:

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) pKa (Carboxylic Acid) log P
This compound 234 (d) ~3.5 0.89
1H-1,2,3-Triazole-4-carboxylic acid 220 (d) ~2.8 -0.12
1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 198 ~3.2 1.52
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid N/A ~1.9 (α-fluorination) 1.21

Key Findings :

Methyl Group Impact: The 1-methyl group in the target compound improves metabolic stability compared to non-methylated analogs (e.g., 1H-1,2,3-triazole-4-carboxylic acid), which degrade faster in vivo .

Carboxylic Acid Role : The carboxylic acid group enables hydrogen bonding with biological targets, such as enzymes, but its acidity is modulated by adjacent substituents. Fluorination (e.g., in 2,2-difluoro analogs) lowers pKa, enhancing membrane permeability .

Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., fluorophenyl) confer anticancer activity via π-π stacking with cellular receptors, while aliphatic groups (e.g., oxane) improve solubility .

Triazole Isomerism : 1,2,3-Triazole derivatives generally exhibit stronger antimicrobial activity than 1,2,4-triazoles due to better alignment with bacterial enzyme active sites .

Biological Activity

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are five-membered nitrogen-containing heterocycles known for their stability and biological activity. The synthesis of this compound can be achieved through various methods, including "click" chemistry, which facilitates the formation of triazole derivatives via azide-alkyne cycloaddition. This method has been shown to yield high purity and efficiency in synthesizing triazole compounds .

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds derived from metronidazole and containing the 1H-1,2,3-triazole moiety exhibited potent antifungal and antibacterial activities. In vitro evaluations demonstrated that several synthesized triazole derivatives significantly inhibited the growth of both fungal and bacterial strains compared to control substances .

Antitumor Activity

Triazole derivatives have also shown promising antitumor effects. In a study evaluating various triazole compounds against different cancer cell lines (e.g., MCF7 for breast cancer and RPMI-8226 for leukemia), several derivatives displayed IC50 values indicating effective cytotoxicity. For example, certain 1,2,3-triazoles exhibited IC50 values as low as 7.2 µM against MDA-MB-231 cells .

Antiophidian Activity

Recent research has explored the antiophidian (snake venom neutralization) properties of triazole derivatives. Compounds synthesized from arylsulfonylhydrazides demonstrated significant activity against venoms from Bothrops jararaca and Lachesis muta, suggesting potential therapeutic applications in treating snake bites .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AntimicrobialVarious bacteria/fungiEffective inhibition rates observed (specific values not disclosed)
AntitumorMCF7 (breast cancer)IC50 = 7.2 µM
AntiophidianBothrops jararaca venomSignificant neutralization activity

Case Study: Antitumor Efficacy

In a study focused on the antitumor efficacy of triazole derivatives, it was found that the presence of specific substituents on the triazole ring could enhance cytotoxicity against tumor cells. Compounds with thiazole rings directly attached to the triazole core demonstrated notable activity against various cancer cell lines .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Triazoles can interact with enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : These compounds may bind to specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis in cancer cells.
  • Stability : The stability of triazoles under physiological conditions contributes to their effectiveness as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via the Pederson method, involving cyclization reactions under controlled conditions. For example, a yield of 89.7% was achieved with subsequent recrystallization from water, yielding pure crystals (melting point: 234°C). Optimization includes adjusting reaction time, solvent choice (e.g., aqueous or THF systems), and purification steps like recrystallization or column chromatography to enhance purity. Monitoring reaction progress via TLC and verifying intermediates with NMR can further refine yields .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : A strong carbonyl stretch at ~1687 cm⁻¹ confirms the carboxylic acid group .
  • 1H NMR : A singlet at δ 4.09 ppm (3H) corresponds to the methyl group, while a singlet at δ 8.61 ppm (1H) confirms the triazole proton .
  • Elemental Analysis : Matches calculated C, H, N percentages (C₄H₅N₃O₂) to validate purity .
  • Melting Point Analysis : Sharp melting points (e.g., 234°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in triazole carboxylic acid derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) enable refinement of crystal structures by analyzing anisotropic displacement parameters and hydrogen-bonding networks. For example, in a related triazole derivative, O–H⋯O and O–H⋯N hydrogen bonds stabilized the crystal lattice. Researchers should:

  • Collect high-resolution data (e.g., using Rigaku SCXmini diffractometers).
  • Apply absorption corrections (via CrystalClear software).
  • Refine structures iteratively, monitoring R-factor convergence (target R1 < 0.05). Discrepancies in bond lengths or angles can be resolved by re-examining data-to-parameter ratios and validating against literature benchmarks .

Q. What methodologies are appropriate for analyzing the structure-activity relationships (SAR) of this compound derivatives in anticancer research?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., thiazole or benzyl groups) via click chemistry or alkylation to modify the triazole core .
  • In Vitro Screening : Test antiproliferative activity against cancer cell lines (e.g., NCI-H522 lung cancer cells) using MTT assays. For example, triazole-thiazole hybrids showed 40% growth inhibition .
  • Computational Modeling : Use docking studies to predict binding affinities for targets like kinases or tubulin, correlating with experimental IC₅₀ values .

Q. How should researchers address discrepancies in crystallographic refinement parameters when determining triazole-based compound structures?

  • Methodological Answer :

  • Data Validation : Cross-check observed vs. calculated diffraction patterns for missed peaks or twinning.
  • Parameter Constraints : Apply restraints to bond lengths (e.g., C–C = 1.54 Å) and anisotropic displacement parameters during SHELXL refinement.
  • Hydrogen Bond Analysis : Validate O–H⋯O/N interactions against geometric criteria (e.g., D–H⋯A angles > 120°) to ensure plausible packing .

Q. What strategies evaluate the impact of substituent variations on the biological activity of triazole carboxylic acid analogs?

  • Methodological Answer :

  • Library Design : Synthesize analogs with electron-withdrawing/donating groups (e.g., –F, –CH₃) at the triazole 1- or 4-positions.
  • Physicochemical Profiling : Measure log P (lipophilicity) and pKa (ionization) to correlate with cell permeability. For example, fluorinated derivatives may enhance bioavailability .
  • Dose-Response Studies : Compare IC₅₀ values across analogs to identify critical substituents (e.g., thiazole rings improved activity in melanoma models) .

Properties

IUPAC Name

1-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXBHALPHVDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617803
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-71-3
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Synthesis routes and methods I

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Synthesis routes and methods II

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Using ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1.48 g, 9.54 mmol), methanol (22 mL), 1N sodium hydroxide (15 mL) and 1N hydrochloric acid (15 mL) as starting materials and in the same manner as in Reference Example 12, the title compound (605 mg, 50%) was obtained as a white powder.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-methyl-1H-1,2,3-triazole-4-carboxylic acid

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